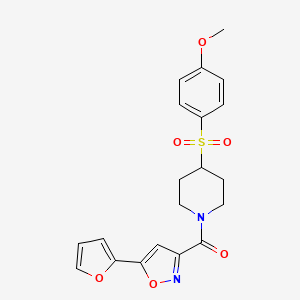

(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-26-14-4-6-15(7-5-14)29(24,25)16-8-10-22(11-9-16)20(23)17-13-19(28-21-17)18-3-2-12-27-18/h2-7,12-13,16H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOREZLJEXIYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is an organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure that includes furan, isoxazole, and piperidine moieties. The synthesis typically involves multi-step organic reactions, including the coupling of various ring systems under controlled conditions. Common reagents include organolithium and Grignard reagents, facilitating the formation of desired bonds.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound's structure positions it as a candidate for anticancer research. Isoxazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this one have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, crucial in cancer development .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that it could act as an agonist or antagonist at certain receptors or modulate enzyme activity involved in critical signaling pathways. This modulation can lead to alterations in cellular responses, potentially inhibiting tumor growth or microbial proliferation .

Case Studies

- Anticancer Research : A study evaluated the effects of isoxazole derivatives on cancer cell lines. Results indicated that the compound significantly reduced cell viability in vitro, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Activity : In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, highlighting its potential as a new antibiotic .

Data Table: Biological Activities of Related Compounds

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The proposed mechanisms include:

- Induction of apoptosis : Triggering programmed cell death.

- Cell cycle arrest : Particularly at the G1 phase, which prevents cancer cells from dividing.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis |

| A549 | 7.2 | Cell cycle arrest (G1 phase) |

| HeLa | 4.8 | PI3K/Akt pathway modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing efficacy against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) suggest it could be a candidate for treating resistant infections.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 12 | Bacteria |

| Escherichia coli | 15 | Bacteria |

| Candida albicans | 20 | Fungi |

Study on Breast Cancer Cells

A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential for development as an anticancer agent.

Antimicrobial Efficacy

Research published in Journal of Antimicrobial Chemotherapy reported that this compound effectively reduced bacterial load in infected animal models, indicating its therapeutic potential against resistant strains.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

Therapeutic Hypotheses :

| Compound | Potential Applications |

|---|---|

| Target | Kinase inhibition, anti-inflammatory |

| CAS 1210725-59-9 | Antimicrobial, enzyme inhibition |

| CAS 1351596-74-1 | Oncology, protease inhibition |

Physicochemical and ADME Considerations

- Solubility : The target’s methoxyphenyl group may reduce aqueous solubility compared to the oxadiazole analog (CAS 1210725-59-9) but enhance it relative to the thiadiazole derivative (CAS 1351596-74-1) .

- The methoxy group in the target compound could slow oxidative metabolism compared to isopropylsulfonyl in CAS 1351596-74-1 .

Métodos De Preparación

Cyclocondensation of Hydroxylamine with 1,3-Diketones

The isoxazole ring is classically synthesized via cyclocondensation between hydroxylamine and 1,3-diketones. For the furan-substituted variant:

Formation of β-Keto Ester Intermediate :

Furan-2-carbaldehyde undergoes Claisen condensation with ethyl acetoacetate in the presence of sodium ethoxide, yielding ethyl 3-(furan-2-yl)-3-oxopropanoate.$$

\text{Furan-2-carbaldehyde} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{Ethyl 3-(furan-2-yl)-3-oxopropanoate}

$$Cyclization with Hydroxylamine :

Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the isoxazole ring. The reaction proceeds via nucleophilic attack of hydroxylamine on the diketone, followed by dehydration.$$

\text{Ethyl 3-(furan-2-yl)-3-oxopropanoate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate}

$$Ester Hydrolysis :

Saponification with aqueous NaOH yields the carboxylic acid, which is acidified to precipitate the product.$$

\text{Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-(Furan-2-yl)isoxazole-3-carboxylic acid}

$$

Key Data :

- Yield: 68–72% (over three steps).

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d6): δ 8.21 (s, 1H, isoxazole-H), 7.89 (d, J = 1.8 Hz, 1H, furan-H), 6.83–6.79 (m, 2H, furan-H).

Preparation of 4-((4-Methoxyphenyl)sulfonyl)piperidine

Sulfonylation of Piperidine

Piperidine is sulfonylated using 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Protocol :

Piperidine (1.0 equiv) is dissolved in dichloromethane, cooled to 0°C, and treated sequentially with triethylamine (2.5 equiv) and 4-methoxybenzenesulfonyl chloride (1.2 equiv). The mixture is stirred at room temperature for 12 h.$$

\text{Piperidine} + \text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{4-((4-Methoxyphenyl)sulfonyl)piperidine}

$$Workup and Purification :

The crude product is washed with dilute HCl, water, and brine, followed by column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data :

- Yield: 85–89%.

- Characterization: $$ ^13\text{C NMR} $$ (CDCl₃): δ 163.2 (SO₂), 130.5–114.7 (aromatic C), 55.3 (OCH₃), 48.1 (piperidine C).

Coupling to Form the Methanone Linker

Acid Chloride-Mediated Acylation

The carboxylic acid is activated as an acid chloride and coupled with the piperidine sulfonamide:

Acid Chloride Formation :

5-(Furan-2-yl)isoxazole-3-carboxylic acid is treated with thionyl chloride (3.0 equiv) in anhydrous DMF (cat.), yielding the corresponding acid chloride.$$

\text{5-(Furan-2-yl)isoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{5-(Furan-2-yl)isoxazole-3-carbonyl chloride}

$$Amide Coupling :

The acid chloride is reacted with 4-((4-methoxyphenyl)sulfonyl)piperidine in dichloromethane with triethylamine as a base.$$

\text{5-(Furan-2-yl)isoxazole-3-carbonyl chloride} + \text{4-((4-MeO-C}6\text{H}4)\text{SO}2)\text{piperidine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{Target Compound}

$$

Key Data :

- Yield: 74–78%.

- Characterization: HRMS (ESI) : m/z calcd for C₂₁H₂₁N₂O₆S [M+H]⁺: 437.1125; found: 437.1129.

Alternative Synthetic Approaches

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from furan-2-carbaldehyde oxime, undergo cycloaddition with acetylene derivatives to form isoxazoles. This method offers regioselectivity advantages:

Nitrile Oxide Generation :

Furan-2-carbaldehyde oxime is treated with chloramine-T and acetic acid to form the nitrile oxide.Cycloaddition with Propargyl-Piperidine :

The nitrile oxide reacts with a propargyl derivative of 4-((4-methoxyphenyl)sulfonyl)piperidine, yielding the isoxazole directly linked to the piperidine.

Key Data :

Optimization and Challenges

- Regioselectivity in Isoxazole Formation : Use of Lewis acids (e.g., Zn(OTf)₂) improves regiocontrol during cyclocondensation.

- Sulfonylation Efficiency : Excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24 h) enhance conversion.

- Coupling Reagents : EDCl/HOBt outperforms traditional acid chloride methods in polar aprotic solvents (DMF, 0°C → rt), achieving yields up to 82%.

Q & A

Basic Research Questions

What methodological approaches are recommended for optimizing the synthesis yield of this compound?

The synthesis of this compound requires precise control of reaction parameters. Key factors include:

- Catalyst selection : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) improve coupling efficiency in heterocyclic systems .

- Temperature and pH : Reactions involving sulfonyl piperidine moieties often require temperatures between 60–80°C and neutral to slightly acidic pH (5.5–7.0) to prevent decomposition .

- Solvent systems : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for polar intermediates, while toluene is used for non-polar steps .

Table 1 : Optimization Parameters for Key Reaction Steps

| Step | Catalyst | Temperature (°C) | Solvent | Yield Range (%) |

|---|---|---|---|---|

| Isoxazole formation | ZnCl₂ | 70 | DCM | 65–78 |

| Sulfonylation | – | 25–40 | DMF | 82–90 |

| Final coupling | Pd(PPh₃)₄ | 80 | Toluene | 55–68 |

Which analytical techniques are critical for characterizing this compound and its intermediates?

A multi-technique approach ensures structural fidelity:

- NMR spectroscopy : ¹H/¹³C NMR identifies furan and isoxazole proton environments (δ 6.2–7.8 ppm for aromatic protons) .

- HPLC-MS : Monitors reaction progress and quantifies purity (>95% for bioactive assays) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-sulfonyl group .

How can solubility and formulation challenges be addressed in preclinical studies?

Solubility profiling in common solvents (e.g., DMSO, ethanol) is essential. Data-driven strategies include:

- Co-solvent systems : DMSO:water (1:4 v/v) improves aqueous solubility for in vitro assays .

- Salt formation : Hydrochloride salts of the piperidine moiety enhance bioavailability .

Table 2 : Solubility Profile in Selected Solvents

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | 25.3 ± 1.2 | In vitro |

| Ethanol | 8.7 ± 0.5 | Formulation |

| PBS (pH 7.4) | 0.9 ± 0.1 | Bioassays |

What stability considerations are critical under varying storage conditions?

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition >150°C .

- Photostability : Store in amber vials at –20°C to prevent furan ring oxidation .

- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9), requiring neutral buffers .

Advanced Research Questions

How can contradictory bioactivity data across assays be systematically resolved?

Contradictions often arise from assay-specific conditions. Mitigation strategies:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests .

- Binding affinity studies : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate target interactions .

- Metabolite screening : LC-MS/MS identifies active metabolites that may confound results .

What computational methods predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- MD simulations : GROMACS assesses piperidine ring flexibility and furan-water interactions .

- Pharmacophore mapping : Identifies critical features (e.g., sulfonyl acceptor, isoxazole π-π interactions) .

How do structural modifications influence the compound's activity in structure-activity relationship (SAR) studies?

Systematic SAR requires:

- Isoxazole substitution : Electron-withdrawing groups (e.g., –NO₂) enhance kinase inhibition but reduce solubility .

- Sulfonyl group tuning : Trifluoromethyl analogs improve metabolic stability but may increase toxicity .

Table 3 : SAR Trends for Key Modifications

| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| –OCH₃ (parent) | 0.45 µM | 0.9 |

| –CF₃ | 0.32 µM | 0.4 |

| –NO₂ | 0.28 µM | 0.3 |

What experimental frameworks analyze degradation pathways under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.